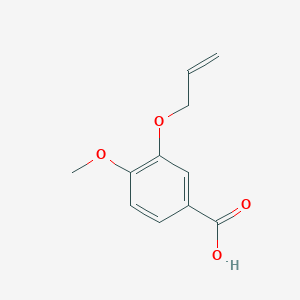

3-(Allyloxy)-4-methoxybenzoic acid

Description

3-(Allyloxy)-4-methoxybenzoic acid is a substituted benzoic acid derivative characterized by an allyl ether group at the 3-position and a methoxy group at the 4-position of the aromatic ring. This compound is frequently utilized as a precursor in synthesizing liquid crystals, pharmaceuticals, and agrochemicals, as evidenced by its role in forming esters like 4-(4-ethylcyclohexyl)phenyl 3-(allyloxy)-4-(octyloxy)benzoate (X11) .

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

4-methoxy-3-prop-2-enoxybenzoic acid |

InChI |

InChI=1S/C11H12O4/c1-3-6-15-10-7-8(11(12)13)4-5-9(10)14-2/h3-5,7H,1,6H2,2H3,(H,12,13) |

InChI Key |

OHVVQKYWFNKTCB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)OCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogues

Key Observations :

Reactivity: The allyloxy group in this compound enables reactions like decarboxylative iodination (observed in related allyloxy-substituted acids) , whereas benzyloxy or methyl groups lack such versatility. 3-Allyl-4-methoxybenzoic acid (non-ether allyl) exhibits higher acidity due to reduced electron-donating effects compared to allyloxy .

Solubility and Lipophilicity :

- Long-chain substituents (e.g., octyloxy in X11) drastically increase lipophilicity, making such derivatives suitable for liquid crystals .

- Benzyloxy analogues (e.g., 3-(benzyloxy)-4-methoxybenzoic acid) show lower aqueous solubility due to aromatic bulk .

Synthetic Utility :

- Allyloxy groups participate in Claisen rearrangements or radical reactions, as demonstrated in decarboxylative iodination protocols .

- Methyl or methoxy groups are often inert, serving as directing groups in electrophilic substitutions .

Thermal and Spectral Comparisons

- Melting Points : Allyloxy-substituted acids generally exhibit lower melting points (e.g., 180–182°C for triazine-linked derivatives ) compared to benzyloxy analogues (217.5–220°C ), reflecting differences in crystallinity.

- NMR Signatures : The allyl group’s protons (δ ≈ 5.8–6.2 ppm for alkene protons) provide distinct ¹H NMR signals, aiding in structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.